molecular formula C29H24N2OS2 B2643861 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide CAS No. 476275-65-7

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide

Cat. No.: B2643861
CAS No.: 476275-65-7
M. Wt: 480.64
InChI Key: SVVMJXRMXZDYPT-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide is a complex organic compound featuring a benzothiazole ring system fused to a tetrahydrobenzothiophene moiety, and a diphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole and tetrahydrobenzothiophene rings can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: Various functional groups on the compound can be substituted with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives of the benzothiazole and tetrahydrobenzothiophene rings.

  • Substitution: Introduction of new functional groups such as halides, hydroxyl, or amino groups.

Scientific Research Applications

  • Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.

  • Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-arylamide derivatives

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

Uniqueness: This compound is unique due to its specific combination of the benzothiazole and tetrahydrobenzothiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2OS2/c32-27(25(19-11-3-1-4-12-19)20-13-5-2-6-14-20)31-29-26(21-15-7-9-17-23(21)33-29)28-30-22-16-8-10-18-24(22)34-28/h1-6,8,10-14,16,18,25H,7,9,15,17H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVMJXRMXZDYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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